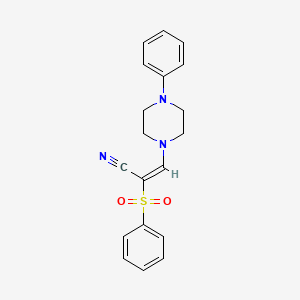
3-(4-Phenylpiperazinyl)-2-(phenylsulfonyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Phenylpiperazinyl)-2-(phenylsulfonyl)prop-2-enenitrile, also known as PPPSP, is an organic compound with a variety of applications in scientific research. It is a versatile molecule that can be used in a wide range of experiments, from biochemical and physiological studies to drug synthesis.
科学的研究の応用
3-(4-Phenylpiperazinyl)-2-(phenylsulfonyl)prop-2-enenitrile has a variety of applications in scientific research. It can be used as a building block for the synthesis of a wide range of drugs, including anticonvulsants, antidepressants, and anti-inflammatory agents. It can also be used to study the pharmacokinetics and pharmacodynamics of drugs, as well as their interactions with other molecules. Additionally, this compound can be used in biochemical and physiological studies, such as studies of cell signaling pathways and enzyme activity.
作用機序
The mechanism of action of 3-(4-Phenylpiperazinyl)-2-(phenylsulfonyl)prop-2-enenitrile is not yet fully understood. However, it is believed to interact with a variety of receptors and enzymes in the body, including serotonin and dopamine receptors, as well as enzymes involved in the metabolism of drugs. Additionally, this compound is thought to interact with certain cell signaling pathways, such as those involved in inflammation and immune responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed to have a variety of effects on the body, including anti-inflammatory, antidepressant, and anticonvulsant properties. Additionally, this compound is thought to interact with a variety of enzymes and receptors, including serotonin and dopamine receptors, as well as enzymes involved in the metabolism of drugs.
実験室実験の利点と制限
The advantages of 3-(4-Phenylpiperazinyl)-2-(phenylsulfonyl)prop-2-enenitrile for lab experiments include its versatility and its ability to be used in a wide range of experiments, from drug synthesis to biochemical and physiological studies. Additionally, this compound is relatively easy to synthesize and is relatively inexpensive. The main limitation of this compound for lab experiments is that its mechanism of action is not yet fully understood, so it is not always possible to predict the effects of this compound on the body.
将来の方向性
For 3-(4-Phenylpiperazinyl)-2-(phenylsulfonyl)prop-2-enenitrile research include further study of its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research could be done to explore the potential applications of this compound in drug synthesis and drug delivery. Additionally, this compound could be used in the development of novel drugs and therapies, as well as in the development of new methods of drug delivery. Finally, further research could be done to explore the potential of this compound as a biomarker for various diseases and conditions.
合成法
3-(4-Phenylpiperazinyl)-2-(phenylsulfonyl)prop-2-enenitrile can be synthesized by a number of methods. The most common method of synthesis is a reaction between 4-phenylpiperazine and 2-(phenylsulfonyl)prop-2-enenitrile. This reaction is known as a Wittig reaction and produces this compound in a single step. Other methods of synthesis include the use of a Grignard reagent, a Mannich reaction, or a reaction between a phenylsulfonyl chloride and a piperazine.
特性
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c20-15-19(25(23,24)18-9-5-2-6-10-18)16-21-11-13-22(14-12-21)17-7-3-1-4-8-17/h1-10,16H,11-14H2/b19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAMPEYHWOAXKW-KNTRCKAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-(furan-2-yl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B2792149.png)
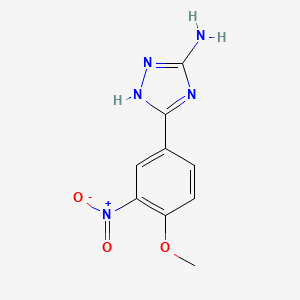

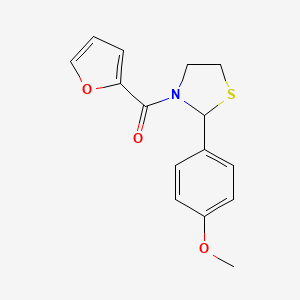
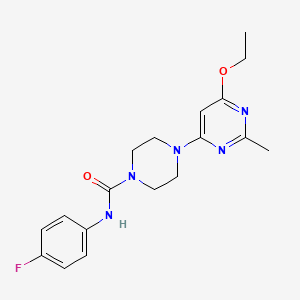
![2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid](/img/structure/B2792155.png)
![4-[(3,5-Dibromo-4-hydroxyphenyl)sulfonyl]benzoic acid](/img/structure/B2792157.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B2792159.png)
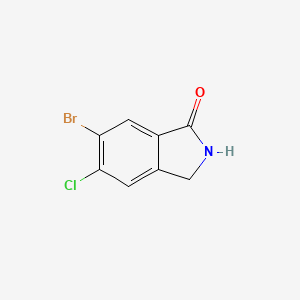


![3-{[(4-fluorobenzoyl)(phenyl)amino]methyl}-1-methyl-N-(4-methylphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2792167.png)